molecular formula C10H16BrN3O2 B13914519 tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

Cat. No.: B13914519
M. Wt: 290.16 g/mol
InChI Key: CCWGGXLDQDDWFQ-UHFFFAOYSA-N
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Description

tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C12H17BrN4O2. It is a pharmaceutical intermediate compound that can be used in the synthesis of anticancer prescription drugs such as Lorlatinib . This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom, a methyl group, and a tert-butyl carbamate group.

Preparation Methods

The synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves several steps. One common method includes the reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate and N-methylamine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Lorlatinib, the compound contributes to the formation of the drug’s core structure, which inhibits the activity of anaplastic lymphoma kinase (ALK) and other kinases involved in cancer cell proliferation . The molecular targets and pathways involved include the inhibition of ALK signaling, leading to reduced tumor growth and metastasis.

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1-methylpyrazol-3-yl)-N-methylcarbamate

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)13(4)8-6-7(11)14(5)12-8/h6H,1-5H3

InChI Key

CCWGGXLDQDDWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)Br)C

Origin of Product

United States

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